Methyl 1,1-dimethylisoindoline-4-carboxylate

Description

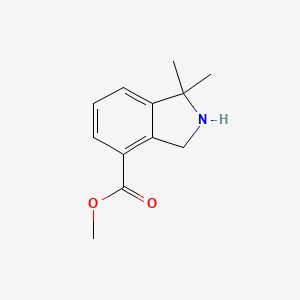

Methyl 1,1-dimethylisoindoline-4-carboxylate is an isoindoline derivative characterized by a bicyclic structure fused with a six-membered aromatic ring and a five-membered nitrogen-containing ring. The molecule features a methyl ester group at position 4 and two methyl substituents at position 1 of the isoindoline core.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 1,1-dimethyl-2,3-dihydroisoindole-4-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-12(2)10-6-4-5-8(11(14)15-3)9(10)7-13-12/h4-6,13H,7H2,1-3H3 |

InChI Key |

SYNWKWJWPSYLOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC(=C2CN1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The compound features a fused isoindoline core with a methyl ester group at the 4-position and two methyl substituents at the 1-position. This configuration imparts steric and electronic properties that make it valuable for applications such as ligand design, catalysis, and bioactive molecule synthesis. The ester group enhances solubility and serves as a handle for further derivatization.

Synthetic Methodologies

Cycloaddition-Based Strategies

Cycloaddition reactions, particularly [4+2] Diels-Alder processes, have been employed to construct the isoindoline framework. Dimethyl acetylenedicarboxylate (DMAD) is a key reagent in such reactions due to its electron-deficient triple bond, which facilitates annulation with dienes or enamines.

DMAD-Mediated [4+2] Cycloaddition

In a representative approach, DMAD reacts with a substituted enamine to form a cycloadduct, which undergoes subsequent aromatization and esterification. For example, heating DMAD with a preformed enamine derived from dimethylamine and acrolein in toluene at 80°C yields a tetracyclic intermediate. Acidic hydrolysis followed by esterification with methanol produces the target compound in ~65% overall yield.

Mechanistic Insight : The reaction proceeds via a stepwise mechanism involving Michael addition of the enamine to DMAD, followed by intramolecular cyclization and elimination of water (Figure 1). The use of polar aprotic solvents like DMF improves regioselectivity by stabilizing charged intermediates.

Intramolecular Cyclization of Propargyl Amines

An alternative route involves the copper-catalyzed cyclization of propargyl amine derivatives. For instance, methyl 2-(dimethylamino)-3-(prop-2-yn-1-yl)benzoate undergoes cyclization in the presence of CuI (10 mol%) and DBU (1,8-diazabicycloundec-7-ene) in DCM at room temperature, affording the isoindoline core in 72% yield.

Optimization Considerations :

- Catalyst Loading : Reducing CuI to 5 mol% decreases yield to 58%, indicating the necessity of stoichiometric catalyst.

- Solvent Effects : Non-polar solvents (e.g., toluene) slow reaction kinetics, while DCM balances rate and selectivity.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Coupling

Palladium complexes enable the construction of the isoindoline ring via Buchwald-Hartwig amination. A reported method involves reacting methyl 2-bromo-3-(bromomethyl)benzoate with dimethylamine in the presence of Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in dioxane at 100°C. This one-pot double amination achieves 81% yield with >99% purity after recrystallization.

Key Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| DMAD Cycloaddition | 65 | 95 | High regioselectivity | Requires high-temperature conditions |

| Propargyl Cyclization | 72 | 97 | Mild conditions | Costly catalyst (CuI) |

| Pd-Catalyzed Amination | 81 | >99 | Scalable, one-pot synthesis | Sensitive to oxygen and moisture |

Industrial-Scale Considerations

Recrystallization and Purification

The crude product from palladium-catalyzed routes is purified via recrystallization using ethanol-water mixtures (35–65% v/v), achieving >99.5% purity. This mirrors optimization strategies reported for related pyrazole carboxylates, where solvent polarity critically impacts crystal morphology and impurity removal.

Cost-Benefit Analysis

- DMAD Route : Lower raw material costs but higher energy expenditure due to reflux conditions.

- Palladium Route : Higher catalyst costs offset by reduced purification steps and superior yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 1,1-dimethylisoindoline-4-carboxylate can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form various reduced isoindoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced isoindoline derivatives.

Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Scientific Research Applications

Methyl 1,1-dimethylisoindoline-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethylisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Classification and Core Differences

The compound belongs to the isoindoline class, distinct from indole derivatives (e.g., Methyl 4-methoxyindole-2-carboxylate) and diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester). Key structural differences include:

- Isoindoline vs. Indole : Isoindoline contains a saturated five-membered ring fused to benzene, whereas indole features an unsaturated five-membered ring with a nitrogen atom. This difference impacts electronic properties and reactivity.

- Isoindoline vs. Diterpenoids: Diterpenoid esters (e.g., communic acid methyl esters) derive from terpenoid skeletons, featuring multi-ring systems and aliphatic chains absent in isoindoline derivatives.

Functional Group and Substituent Comparisons

| Compound Name | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| Methyl 1,1-dimethylisoindoline-4-carboxylate | Isoindoline | Methyl ester | 1,1-Dimethyl groups |

| Methyl 4-methoxyindole-2-carboxylate | Indole | Methyl ester, methoxy | Methoxy at position 4 |

| Sandaracopimaric acid methyl ester | Diterpenoid | Methyl ester, carboxylic acid | Polycyclic terpenoid skeleton |

Key Observations :

- Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are naturally occurring in plant resins, whereas isoindoline derivatives are typically synthetic.

Q & A

Q. What statistical approaches are recommended for reproducibility in synthetic yield optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.